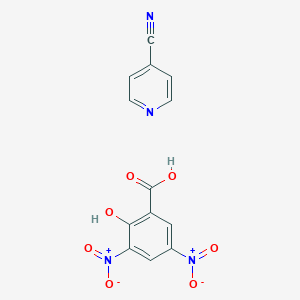

2-Hydroxy-3,5-dinitrobenzoic acid;pyridine-4-carbonitrile

Description

Properties

CAS No. |

646534-74-9 |

|---|---|

Molecular Formula |

C13H8N4O7 |

Molecular Weight |

332.22 g/mol |

IUPAC Name |

2-hydroxy-3,5-dinitrobenzoic acid;pyridine-4-carbonitrile |

InChI |

InChI=1S/C7H4N2O7.C6H4N2/c10-6-4(7(11)12)1-3(8(13)14)2-5(6)9(15)16;7-5-6-1-3-8-4-2-6/h1-2,10H,(H,11,12);1-4H |

InChI Key |

MCYUEAUBDJTWQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C#N.C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-3,5-dinitrobenzoic acid: can be synthesized through the nitration of salicylic acid using a mixture of concentrated sulfuric acid and nitric acid . The reaction typically involves the following steps:

- Dissolving salicylic acid in concentrated sulfuric acid.

- Adding concentrated nitric acid dropwise while maintaining the temperature below 10°C.

- Stirring the reaction mixture for several hours.

- Pouring the reaction mixture into ice-cold water to precipitate the product.

- Filtering and recrystallizing the product from water or ethanol.

Pyridine-4-carbonitrile: is synthesized through the reaction of 4-chloropyridine with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide . The reaction conditions include:

- Dissolving 4-chloropyridine in dimethyl sulfoxide.

- Adding sodium cyanide to the solution.

- Heating the reaction mixture to 100°C for several hours.

- Cooling the mixture and extracting the product with an organic solvent such as dichloromethane.

- Purifying the product by distillation or recrystallization.

Industrial Production Methods

The industrial production of 2-Hydroxy-3,5-dinitrobenzoic acid involves large-scale nitration of salicylic acid, followed by purification through crystallization. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .

Pyridine-4-carbonitrile is produced industrially through continuous flow processes that allow for efficient heat and mass transfer. The use of automated systems ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,5-dinitrobenzoic acid: undergoes several types of chemical reactions:

Reduction: It can be reduced to 3-amino-5-nitrosalicylic acid using reducing agents such as sodium borohydride.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Pyridine-4-carbonitrile: is involved in:

Nucleophilic addition: The nitrile group can react with nucleophiles such as amines to form amides.

Hydrolysis: It can be hydrolyzed to pyridine-4-carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

Nucleophiles: Amines, hydroxide ions.

Solvents: Dimethyl sulfoxide, ethanol, water.

Major Products Formed

3-Amino-5-nitrosalicylic acid: from the reduction of 2-Hydroxy-3,5-dinitrobenzoic acid.

Pyridine-4-carboxamide: from the nucleophilic addition of amines to pyridine-4-carbonitrile.

Scientific Research Applications

2-Hydroxy-3,5-dinitrobenzoic acid: is widely used in:

Biochemical assays: It reacts with reducing sugars to form colored complexes, useful in quantifying carbohydrate levels in biological samples.

Analytical chemistry: Employed in colorimetric tests for detecting reducing substances.

Pyridine-4-carbonitrile: finds applications in:

Pharmaceutical synthesis: Used as an intermediate in the synthesis of various drugs.

Organic synthesis: Serves as a building block for the preparation of more complex molecules.

Mechanism of Action

2-Hydroxy-3,5-dinitrobenzoic acid: exerts its effects through its ability to form colored complexes with reducing sugars. The nitro groups are reduced to amino groups, leading to a color change that can be measured spectrophotometrically .

Pyridine-4-carbonitrile: acts as a versatile intermediate in organic synthesis. Its nitrile group can undergo various transformations, allowing it to participate in multiple reaction pathways .

Comparison with Similar Compounds

2-Hydroxy-3,5-dinitrobenzoic Acid (PCNP)

Synonyms: 3,5-Dinitrosalicylic acid . CAS: 609-99-4 . Molecular Formula: C₇H₄N₂O₇; MW: 228.12 g/mol . Properties: Yellow crystalline solid, soluble in ethanol, ether, benzene, and hot water. Melting points vary between 172–174°C and 182°C , likely due to polymorphic forms or purity differences. Applications:

Pyridine-4-carbonitrile

Such compounds are typically intermediates in pharmaceuticals and agrochemicals due to the electron-withdrawing nature of the cyano group, which enhances reactivity .

Comparison with Similar Compounds

2-Hydroxy-3,5-dinitrobenzoic Acid vs. Substituted Benzoic Acids

Key Findings :

- Structural Influence : The 2-hydroxyl group in PCNP enables hydrogen bonding, critical for crystal packing (e.g., N−H···O interactions in its organic salts) . In contrast, 4-chloro-3,5-dinitrobenzoic acid lacks hydroxyl-based interactions, relying on Cl···O interactions.

- Reactivity : PCNP’s nitro groups enhance electrophilicity, making it reactive in colorimetric assays , whereas 2-hydroxy-5-nitrobenzoic acid is less reactive due to fewer nitro substituents.

Pyridine-4-carbonitrile vs. Pyridinecarbonitrile Derivatives

Biological Activity

2-Hydroxy-3,5-dinitrobenzoic acid; pyridine-4-carbonitrile (CAS No: 646534-74-9) is a complex organic compound that combines a dinitrobenzoic acid moiety with a pyridine derivative. This compound has drawn attention due to its diverse biological activities and potential applications in medicinal chemistry and analytical methods. The unique structural features, including multiple functional groups such as hydroxyl (-OH), nitro (-NO₂), and carboxylic acid (-COOH), contribute to its reactivity and biological significance.

Chemical Structure and Properties

The molecular formula of 2-hydroxy-3,5-dinitrobenzoic acid; pyridine-4-carbonitrile is C₁₃H₈N₄O₇, with a molecular weight of approximately 332.23 g/mol. Its structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈N₄O₇ |

| Molecular Weight | 332.23 g/mol |

| CAS Number | 646534-74-9 |

| Functional Groups | -OH, -NO₂, -COOH |

Antimicrobial Properties

Research indicates that compounds containing the pyridine moiety often exhibit significant antimicrobial activity . Pyridine derivatives have been shown to possess antibacterial and antifungal properties. For instance, studies have demonstrated that similar nitro-containing ligands can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 39 µg/L for certain complexes derived from nitrobenzoic acids .

Anticancer Activity

The anticancer potential of 2-hydroxy-3,5-dinitrobenzoic acid; pyridine-4-carbonitrile has been explored through various studies. Nitrobenzoate complexes have been shown to act similarly to cisplatin in inhibiting DNA replication in cancer cells. The IC50 values reveal that these complexes are more effective than their free ligands against various tumor cell lines . The mechanism involves binding to DNA and disrupting its function, which is critical for cancer cell proliferation.

Biochemical Assays

The compound is also utilized in biochemical assays for detecting reducing sugars. It reacts with these sugars to produce a colored product measurable at 540 nm, making it an essential reagent in analytical chemistry. This property highlights its utility beyond medicinal applications.

Study on Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of metal complexes involving nitrobenzoate ligands against several bacterial strains. The results indicated that the complexes exhibited higher activity than the free ligands, particularly against gram-positive bacteria like Staphylococcus aureus. The study utilized a range of concentrations to determine the MIC values and observed a dose-dependent response .

Study on Anticancer Mechanisms

Another study focused on the anticancer properties of nitro-containing ligands. It was found that these compounds could induce apoptosis in breast cancer cells through mechanisms involving oxidative stress and DNA damage. Flow cytometry analysis confirmed morphological changes indicative of cell death, reinforcing the potential of 2-hydroxy-3,5-dinitrobenzoic acid; pyridine-4-carbonitrile as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.